molecular formula C9H7ClCrNO3-7 B561640 Quinolinium chlorochromate CAS No. 108703-35-1

Quinolinium chlorochromate

Cat. No.: B561640
CAS No.: 108703-35-1
M. Wt: 264.605
InChI Key: JCWQSXBMNHNODN-UHFFFAOYSA-M
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Description

Quinolinium chlorochromate is a purum with an assay of ≥97.0% . It has an empirical formula of C9H7N · ClCrO3H and a molecular weight of 265.61 . It is used as a selective oxidation reagent for the oxidation of primary alcohols in the presence of secondary alcohols .


Synthesis Analysis

This compound has been used as an efficient reagent for the oxidation of organic halides . The reaction kinetics revealed second-order kinetics with a first order in Alcohol and Cr (VI) reagent at constant bisulfate concentration .


Molecular Structure Analysis

The molecular formation of this compound was initially identified using empirical formula (Hill Notation): C9H7N · ClCrO3H . Further analysis of the crystal structure was done using X-ray diffraction .


Chemical Reactions Analysis

This compound has been used as an oxidizing agent for the oxidation of organic substrates . For instance, it has been used in the oxidation of organic sulfides, resulting in the formation of the corresponding organic sulfoxides .


Physical and Chemical Properties Analysis

This compound has a melting point of 127-130°C . It has a molecular weight of 265.61 and an MDL number of MFCD00077687 .

Scientific Research Applications

  • Quinolinium chlorochromate has been used effectively for the oxidative cleavage of oximes, facilitating the regeneration of aldehydes and ketones. This method has been described as eco-friendly and simplistic, utilizing microwave irradiation and a pestle and mortar for the process (Singh, Bhandari, Kaur, & Kad, 2003).

  • It serves as an efficient reagent for electrophilic aromatic nitration and thiocyanation reactions. This compound, in combination with sodium nitrate and ammonium thiocyanate, has been shown to be effective under various conditions, including conventional, ultrasonic, and solvent-free microwave assisted conditions (Kodali, Jakku, Kamatala, Yerraguntla, & Elisha, 2018).

  • The compound has been utilized for the efficient and novel conversion of organic halides and alcohols to their corresponding aldehydes or ketones in an aqueous medium (Gupta, Thakur, & Bhardwaj, 2014).

  • Synthetic chlorochromate derivatives, including this compound, have demonstrated anti-bacterial activity against various type cultures of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. The study found specific minimum inhibitory concentrations effective against these bacteria (Babalola, 1998).

  • This compound has been studied for its effects on the oxidation of various organic compounds. The kinetics of these oxidation reactions, often influenced by solvent and structural factors, have been analyzed in detail, providing insights into reaction mechanisms and solvent interactions [(Kanna & Elango, 2002); (Jeyanthi & Elango, 2003); (Jeyanthi, Vijayakiiinarand, & Elango, 2002); (Mishra, Singh, & Pandey, 2003); (Pandeeswaran, Bincy, Bhuvaneshwari, & Elango, 2005); (Singh, Mishra, & Pandey, 2003); (Karthigha, Kalainathan, Hamada, Yamada, & Kondo, 2016); (Periyasamy, Hussain, & Manikandan, 2015); (Biwersi, Farah, Wang, Ketcham, & Verkman, 1992); (Singh, Mishra, Pandey, & Agrawal, 2003); (Jeong, Kim, Campo, Lee, Jeon, Wenseleers, Jazbinsek, Yun, & Kwon, 2015); (Vijayakumari & Elango, 2002); (Babu, Rajanna, Reddy, Reddy, & Rao, 2020); (Kuotsu, Tiewsoh, Debroy, & Mahanti, 1996)].

Safety and Hazards

Quinolinium chlorochromate may intensify fire; it is an oxidizer. It may cause an allergic skin reaction and may cause cancer . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Quinolinium chlorochromate adds to the select list as the most significant recent chromium(VI) oxidant for the effective and selective oxidation of organic substrates under mild conditions . It has been used as an efficient reagent for electrophilic aromatic nitration using sodium nitrite and thiocyanation by using ammonium thiocyanate under conventional, ultrasonic and solvent-free microwave assisted conditions .

Properties

IUPAC Name

chromium;oxygen(2-);quinoline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N.ClH.Cr.3O/c1-2-6-9-8(4-1)5-3-7-10-9;;;;;/h1-7H;1H;;;;/q;;;3*-2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQSXBMNHNODN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.[O-2].[O-2].[O-2].[Cl-].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClCrNO3-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858357
Record name chromium;oxygen(2-);quinoline;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108703-35-1
Record name chromium;oxygen(2-);quinoline;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of quinolinium chlorochromate?

A1: this compound has the molecular formula C9H7ClCrNO3 and a molecular weight of 275.60 g/mol.

Q2: Is there any spectroscopic data available for QCC?

A2: While specific spectroscopic data wasn't detailed in the provided research, QCC's purity is often assessed through iodometric titrations. [, , , ] Furthermore, researchers frequently utilize UV-Vis spectrophotometry to monitor reactions involving QCC by tracking the decrease in absorbance at a specific wavelength (e.g., 352 nm). [, , , , , , ]

Q3: How does this compound interact with organic substrates?

A3: QCC functions as a two-electron oxidant, meaning it accepts two electrons from the target molecule during the oxidation process. [, , , ] Studies indicate that the chromium center in QCC, initially in the +6 oxidation state, is reduced to the +4 oxidation state after the reaction. []

Q4: What is the general mechanism of oxidation by QCC?

A4: Research suggests QCC oxidations often proceed through a two-step mechanism:

  1. Complex Formation: QCC reversibly forms a complex with the substrate (e.g., an aldehyde). [, ]
  2. Product Formation: The complex decomposes in a rate-determining step to yield the oxidized product (e.g., a carboxylic acid) and a reduced chromium species. [, ]

Q5: Does the oxidation mechanism vary depending on the substrate?

A5: Yes, the specific mechanism can vary. For instance, QCC oxidation of aldehydes often involves a hydride ion transfer, [, ] while the oxidation of sulfides might involve the formation of a sulfenium cation intermediate. [] In the case of unsaturated compounds like alkenes, QCC can facilitate epoxidation reactions. [, ]

Q6: How does the solvent influence QCC oxidations?

A6: Solvent effects are significant. Studies show that solvents with lower dielectric constants tend to favor QCC oxidation reactions. [, , , , ] Research using multiparametric equations, like Taft's and Swain's equations, helps analyze the role of specific and nonspecific solvent-solute interactions. [, , , , ]

Q7: What types of reactions is this compound commonly used for?

A7: QCC finds extensive use in oxidizing various functional groups:

  • Oxidation of Alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones. [, , , ]
  • Oxidation of Aldehydes: Oxidizes aldehydes to their corresponding carboxylic acids. [, ]
  • Oxidation of Sulfides: Transforms sulfides into sulfoxides. []
  • Epoxidation of Alkenes: Facilitates the formation of epoxides from alkenes. [, ]
  • Oxidation of Aldonitrones: Oxidizes aldonitrones in the presence of oxalic acid. []

Q8: Is this compound a selective oxidizing agent?

A8: QCC displays good selectivity in many reactions. For example, it can preferentially oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids under controlled conditions. []

Q9: Are there any examples of QCC being used in a catalytic manner?

A9: While the provided research primarily focuses on stoichiometric applications of QCC, exploring its potential as a catalyst in various organic transformations would be an interesting avenue for further research.

Q10: Are there any safety concerns associated with handling this compound?

A10: As a chromium(VI) reagent, QCC warrants careful handling. Chromium(VI) compounds are known to be toxic and potentially carcinogenic. It is crucial to follow appropriate safety protocols, including using personal protective equipment and ensuring proper waste disposal. []

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